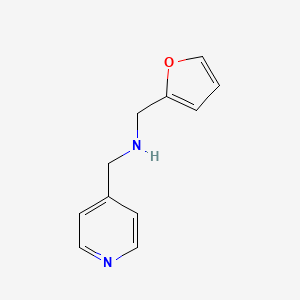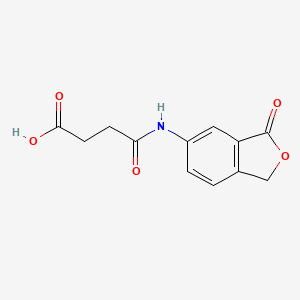
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, has been reported. It is used to prepare poly [2- ( N -carbazolyl)ethyl methacrylate]-block-poly [ (2,2,3,3,4,4,4-heptafluorobutyl methacrylate)] (CbzEMAx- b -HFBMAy) diblock copolymers by reversible addition-fragmentation chain transfer (RAFT) polymerization . Another method involves the Single electron transfer-living radical polymerization (SET-LRP) of 2,2,3,3,4,4,4-heptafluorobutyl acrylate .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, a related compound, is given by the linear formula: H2C=C(CH3)CO2CH2CF2CF2CF3 .Scientific Research Applications
Novel Syntheses
Disubstituted 1,1-Difluoro-1-Alkenes Synthesis : A method involves treating 2,2,2-Trifluoroethyl p-toluenesulfonate with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides using palladium catalysts, to produce disubstituted 1,1-difluoro-1-alkenes (Ichikawa et al., 1991).
Catalyst for Hydrolysis : Poly(4-Vinylpyridinium) p-toluenesulfonate acts as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, offering a mild, efficient, and convenient method (Li & Ganesan, 1998).
Iron(III) Tosylate in Acylation Reactions : Iron(III) p-toluenesulfonate is an effective catalyst for acetylation reactions, applicable to a variety of alcohols, phenols, and aldehydes (Baldwin et al., 2012).
Material and Polymer Science
Polymer-Supported Catalyst : This compound can be used in immobilized forms for various catalytic reactions in material science, demonstrating versatility and efficiency in different chemical transformations (Li & Ganesan, 1998).
Photographic and Electronic Materials : Some derivatives of p-toluenesulfonate are used in photoresist materials for lithography, enhancing sensitivity and offering potential applications in electronic device fabrication (Ito & Ichimura, 2000).
Analytical and Diagnostic Applications
Fluorescent Probing : Sulfur-doped graphene quantum dots with p-toluenesulfonate can act as fluorescent probes, offering sensitive detection of ions like Fe(3+), which is valuable in clinical diagnostics and environmental monitoring (Li et al., 2014).
Bioelectronics Research : Investigations into the interface between biological systems and electronic materials, like growth control of cell lines on conducting polymer surfaces doped with p-toluenesulfonate, are significant for developing bioelectronic devices (Wan et al., 2009).
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.
Mode of Action
It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.
Result of Action
It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUIASHQWABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366248 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312-66-3 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)





![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)